molecular formula C6H10N4O2 B13988803 3,6-Dihydropyridazine-1,2-dicarboxamide CAS No. 17644-85-8

3,6-Dihydropyridazine-1,2-dicarboxamide

Cat. No.: B13988803
CAS No.: 17644-85-8
M. Wt: 170.17 g/mol
InChI Key: IXUSQLUEXKRJEF-UHFFFAOYSA-N
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Description

3,6-Dihydropyridazine-1,2-dicarboxamide is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydropyridazine-1,2-dicarboxamide typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide . The reaction conditions include a temperature of 95°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of solid ion-exchange resins as catalysts offers advantages such as easy separation of the catalyst from the reaction products, high selectivity, and reusability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydropyridazine-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Substitution reactions involving nucleophiles can result in the formation of substituted pyridazine compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, sulfuric acid, and ion-exchange resins . The reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired products.

Major Products Formed

Scientific Research Applications

3,6-Dihydropyridazine-1,2-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dihydropyridazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dihydropyridazine-1,2-dicarboxamide include:

  • Pyridazine
  • Pyrimidine
  • Pyrazine

Uniqueness

Its ability to form stable complexes with metal ions and its role as a building block for more complex compounds highlight its significance in scientific research and industrial applications .

Properties

CAS No.

17644-85-8

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3,6-dihydropyridazine-1,2-dicarboxamide

InChI

InChI=1S/C6H10N4O2/c7-5(11)9-3-1-2-4-10(9)6(8)12/h1-2H,3-4H2,(H2,7,11)(H2,8,12)

InChI Key

IXUSQLUEXKRJEF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN(N1C(=O)N)C(=O)N

Origin of Product

United States

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